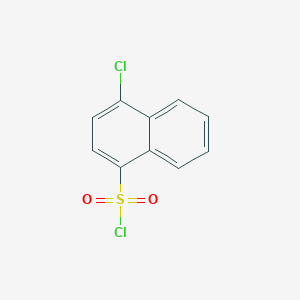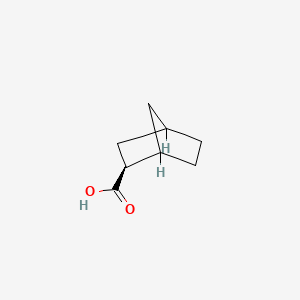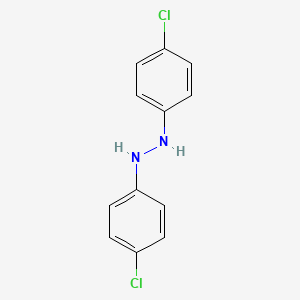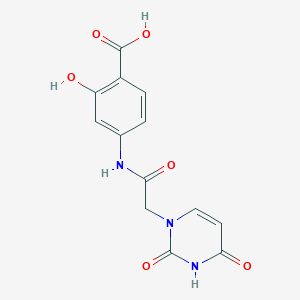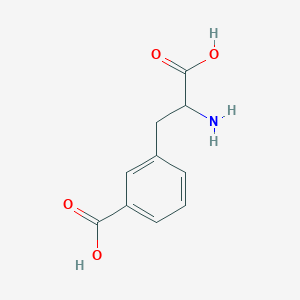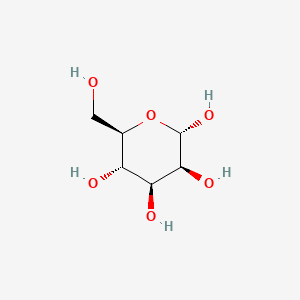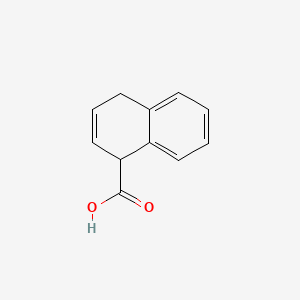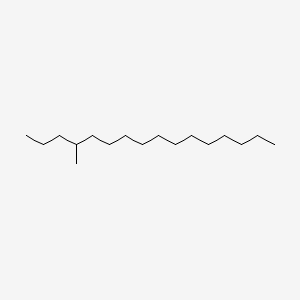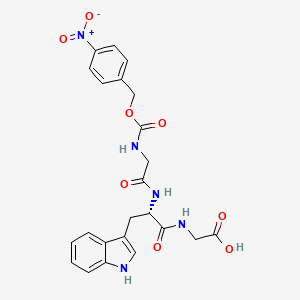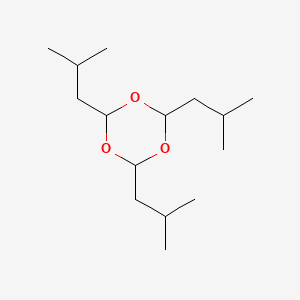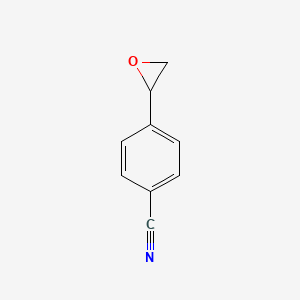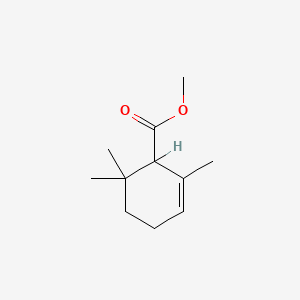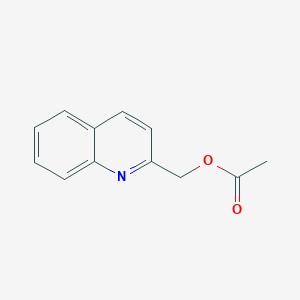
Quinolin-2-ylmethyl acetate
説明
科学的研究の応用
1. Antiretroviral Compounds
Quinolin-2-ylmethyl acetate derivatives, particularly 2-(Quinolin-3-yl)-acetic-acid derivatives, have been found effective in inhibiting HIV-1 replication. These compounds, known as allosteric integrase inhibitors (ALLINIs), block integrase interactions with viral DNA and its cellular cofactor LEDGF, thereby cooperatively inhibiting HIV-1 replication. This multifaceted mechanism of action makes them potential candidates for further development as potent antiretroviral compounds (Kessl et al., 2012).
2. Plant Growth Stimulation
Derivatives of Quinolin-2-ylmethyl acetate have shown promise in stimulating plant growth, particularly in microclonal propagation. These derivatives are being investigated for their use as low-toxic stimulators of rhizogenesis, an essential process in plant cloning and propagation. They have demonstrated high efficacy in stimulating root growth in vitro, particularly in Paulownia clones (Zavhorodnii et al., 2022).
3. Chemosensors for Metal Ions
Quinolin-2-ylmethyl acetate derivatives have been utilized in the development of chemosensors for metal ions like Zn(2+) and Cd(2+). These sensors are designed to detect specific metal ions selectively and sensitively, which is crucial in various environmental and biological applications. The unique structural properties of these derivatives facilitate different spatial arrangements and molecular interactions, allowing for distinct sensing mechanisms (Li et al., 2014).
4. Antitubercular Agents
Quinolin-2-ylmethyl acetate derivatives, particularly 2-(Quinolin-4-yloxy)acetamides, have demonstrated potent activity against Mycobacterium tuberculosis, including drug-resistant strains. These compounds have been noted for their low toxicity to mammalian cells and ability to act intracellularly against the bacilli in infected macrophages, making them promising candidates for tuberculosis treatment (Pissinate et al., 2016).
5. Corrosion Inhibition
Certain quinolin-2-ylmethyl acetate derivatives have been studied for their role in corrosion inhibition, particularly for mild steel in acidic environments. These compounds act as inhibitors by adsorbing onto metal surfaces, reducing corrosion rates in harsh chemical environments. Their effectiveness is attributed to the formation of protective inhibitor films on the metal surface, which can be crucial in industrial applications (Saliyan & Adhikari, 2008)
将来の方向性
Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry and play a major role in medicinal chemistry . Therefore, the development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge . This could open new windows of opportunity for medicinal chemists to access more biomolecular quinolines for future drug development .
特性
IUPAC Name |
quinolin-2-ylmethyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-9(14)15-8-11-7-6-10-4-2-3-5-12(10)13-11/h2-7H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNRJGKANFCXPLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=NC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00297796 | |
| Record name | quinolin-2-ylmethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00297796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinolin-2-ylmethyl acetate | |
CAS RN |
60483-07-0 | |
| Record name | NSC118158 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118158 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | quinolin-2-ylmethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00297796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (quinolin-2-yl)methyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



